

An In-depth Technical Guide to 3-N-Cbz-Aminomethylaniline

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Compound of Interest

Compound Name: 3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412

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Introduction

3-N-Cbz-Aminomethylaniline, systematically known as benzyl N-[(3-aminophenyl)methyl]carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a protected amine functionality (Cbz group) and a primary aromatic amine, making it a versatile intermediate for the synthesis of more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and a proposed analytical workflow.

Structure and Nomenclature

The chemical structure of **3-N-Cbz-Aminomethylaniline** is characterized by a benzyl carbamate group attached to the methylamino group, which is, in turn, bonded to an aniline ring at the meta position.

- IUPAC Name: benzyl N-[(3-aminophenyl)methyl]carbamate
- Common Name: **3-N-Cbz-Aminomethylaniline**
- CAS Number: 374554-26-4
- Molecular Formula: C₁₅H₁₆N₂O₂

- Molecular Weight: 256.30 g/mol

Physicochemical Properties

Quantitative data for **3-N-Cbz-Aminomethylaniline** is primarily based on computational predictions. The following table summarizes these properties.

Property	Value	Source
Molecular Weight	256.30 g/mol	Predicted
XLogP3	2.4	Predicted
Hydrogen Bond Donor Count	2	Predicted
Hydrogen Bond Acceptor Count	3	Predicted
Rotatable Bond Count	4	Predicted
Exact Mass	256.121178 g/mol	Predicted
Monoisotopic Mass	256.121178 g/mol	Predicted
Topological Polar Surface Area	64.3 Å ²	Predicted
Heavy Atom Count	19	Predicted
Formal Charge	0	Predicted
Complexity	289	Predicted

Synthesis

The synthesis of **3-N-Cbz-Aminomethylaniline** can be achieved through the reaction of 3-aminobenzylamine with benzyl chloroformate.

Experimental Protocol: Synthesis of 3-N-Cbz-Aminomethylaniline

Materials:

- 3-Aminobenzylamine
- Benzyl chloroformate
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve 3-aminobenzylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (approximately 1.1 to 1.5 equivalents) to the solution.
- Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **3-N-Cbz-Aminomethylaniline**.

Proposed Analytical Workflow

Due to the lack of publicly available experimental spectroscopic data for **3-N-Cbz-Aminomethylaniline**, this section outlines a standard workflow for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl and aminomethyl groups, and the amine protons.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy

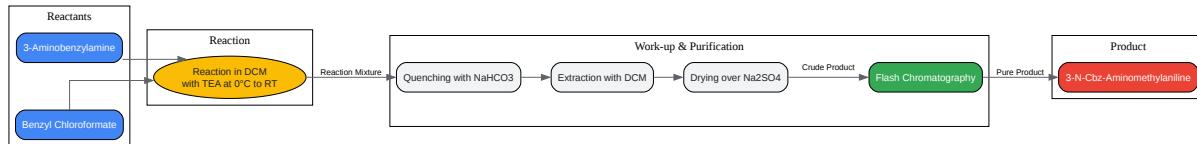
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Visualizations

Synthesis Workflow of 3-N-Cbz-Aminomethylaniline



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Caption: Synthesis of **3-N-Cbz-Aminomethylaniline**.

Disclaimer: The quantitative data presented in this guide is based on computational predictions and has not been experimentally verified. The experimental protocols are based on standard organic synthesis methodologies and may require optimization.

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